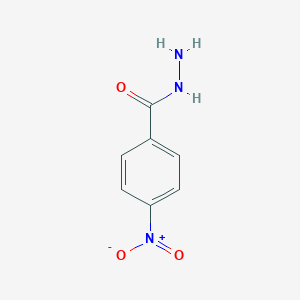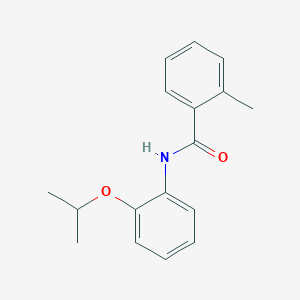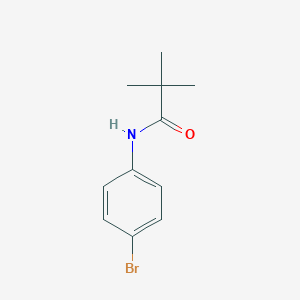
4-Nitrobenzohydrazide
Übersicht
Beschreibung
4-Nitrobenzohydrazide is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.1488 . It is also known by other names such as 4-Nitrobenzhydrazide, p-Nitrobenzhydrazide, and Benzoic acid, 4-nitro-, hydrazide .
Molecular Structure Analysis
The molecular structure of 4-Nitrobenzohydrazide consists of 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The structure can be viewed using specific software .Physical And Chemical Properties Analysis
4-Nitrobenzohydrazide is a solid with a melting point of 218°C . It is soluble in acetone . Its density is roughly estimated to be 1.3539 .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
4-Nitrobenzohydrazide is used in the synthesis of biologically active compounds. For instance, its reactions with tropylium salts have been studied to produce mono- and ditropyl derivatives . These derivatives have potential applications in medicinal chemistry due to their biological activity, which includes antimicrobial properties against organisms like Staphylococcus aureus and fungi of the genus Candida .
Development of Antimicrobial Agents
The compound’s derivatives have shown antimicrobial activity, which is crucial in the development of new antimicrobial agents. This is particularly relevant in the fight against antibiotic-resistant bacteria and the search for new treatments for fungal infections .
Chemical Structure Analysis
4-Nitrobenzohydrazide’s chemical structure and molecular weight (181.1488 g/mol) make it a subject of interest in structural analysis and computational modeling. This can lead to a better understanding of its reactivity and properties .
Organic Synthesis Reactions
In organic chemistry, 4-Nitrobenzohydrazide is involved in various synthesis reactions. It can react with different reagents to form a variety of compounds, which can then be used as intermediates in the synthesis of more complex molecules .
Pharmacophore Development
Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. 4-Nitrobenzohydrazide can be used to create pharmacophores for drug discovery, aiding in the design of new therapeutic agents .
Spectroscopy and Analytical Chemistry
4-Nitrobenzohydrazide can be used in spectroscopic analysis due to its distinct IR spectrum. This makes it valuable in analytical chemistry for identifying and quantifying substances .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-nitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-9-7(11)5-1-3-6(4-2-5)10(12)13/h1-4H,8H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZXYJYTUSGIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060913 | |
| Record name | 4-Nitrobenzoylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzohydrazide | |
CAS RN |
636-97-5 | |
| Record name | 4-Nitrobenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrobenzoylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzohydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-nitro-, hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrobenzoylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrobenzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROBENZOYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ8HT8UU5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research suggests that the planarity of 4-Nitrobenzohydrazide derivatives is crucial for their tuberculostatic activity. Only derivatives capable of adopting a planar conformation exhibit significant activity against Mycobacterium tuberculosis. Distortions from planarity, often caused by bulky substituents like methyl or nitro groups on the aromatic ring or large substituents on sulfur atoms, can lead to a loss of activity. []
ANone: The molecular formula of 4-Nitrobenzohydrazide is C₇H₇N₃O₃, and its molecular weight is 181.15 g/mol.
A: Researchers frequently employ Infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy for the characterization of 4-Nitrobenzohydrazide and its derivatives. These techniques provide valuable information about the functional groups and structural features present in the molecules. [, , , ]
A: Yes, certain 4-Nitrobenzohydrazide derivatives, like N-(3,4,5-octyloxybenzoyl)-N'-(4'-nitrobenzoyl)hydrazine (C8), demonstrate the ability to form stable gels in various organic solvents. This gelation process is primarily driven by intermolecular hydrogen bonding between the C=O and N-H groups within the molecules. []
A: Yes, studies indicate that oxovanadium(V) complexes incorporating 4-Nitrobenzohydrazide derivatives as ligands display effective catalytic activity in the epoxidation of styrene. [] Similarly, dioxomolybdenum(VI) complexes with 4-Nitrobenzohydrazide-derived ligands have demonstrated effective catalytic properties in the oxidation of various olefins. []
A: Molecular docking simulations are employed to investigate the potential binding modes and interactions of 4-Nitrobenzohydrazide derivatives with target enzymes. For instance, docking studies have been performed to assess the inhibitory activity of these derivatives against xanthine oxidase, a key enzyme involved in the metabolism of purines. [, ] These simulations provide insights into the binding affinities and interactions that contribute to the inhibitory effects of these compounds.
A: Yes, research suggests that certain 4-Nitrobenzohydrazide derivatives, particularly those containing a 1,3,5-triazine moiety, exhibit promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. These findings highlight their potential for further development as novel antimicrobial agents. []
A: Yes, N'-arylidene-4-nitrobenzohydrazides demonstrated promising in vitro activity against Mycobacterium tuberculosis H37Rv strains, supporting their potential as anti-tuberculosis agents. []
A: Single-crystal X-ray diffraction is a primary technique employed to elucidate the three-dimensional structures of 4-Nitrobenzohydrazide derivatives in their crystalline state. This method provides precise information about the bond lengths, bond angles, and intermolecular interactions within the crystal lattice. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)



![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)







